2-[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]-2-methoxyphenoxy]-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-[4-[[[ethylamino(sulfanylidene)methyl]hydrazinylidene]methyl]-2-methoxyphenoxy]-N-(4-methoxyphenyl)acetamide is an anilide.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Antimicrobial Properties: This compound, derived from ethyl 2-(4-chloro-3-methylphenoxy) acetate, has been investigated for its antimicrobial properties. The synthesis of novel imines and thiazolidinones from this compound exhibited notable antibacterial and antifungal activities, highlighting its potential in developing new antimicrobial agents (Fuloria et al., 2009).
Pharmacological Assessment
- Cytotoxic, Anti-inflammatory, Analgesic, and Antipyretic Potential: In a study focused on the pharmacological assessment of acetamide derivatives, several compounds including 2-phenoxyacetamide derivatives showed promising cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. These findings are crucial for the development of new drugs in these therapeutic areas (Rani et al., 2016).
Polymer Synthesis
- Polymeric Derivatives for Pharmacological Use: A methacrylic derivative of 4-methoxyphenylacetic acid, closely related to 2-[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]-2-methoxyphenoxy]-N-(4-methoxyphenyl)acetamide, was used to create polymers with potential pharmacological applications. This research provides insights into designing macromolecules with therapeutic benefits (Román & Gallardo, 1992).
Herbicide Activity
- Use in Agriculture as a Herbicide: The compound has been investigated for its use in agriculture as a herbicide. It is one of several chloroacetamide herbicides used for crop production. Understanding its metabolism and action mechanism can help in developing more efficient and safer agricultural chemicals (Coleman et al., 2000).
Enzyme Inhibition for Diabetes Treatment
- Inhibitory Activity Against Protein Tyrosine Phosphatase 1B: Derivatives of this compound have shown inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), which is significant in the context of developing treatments for diabetes. This research paves the way for new antidiabetic agents (Saxena et al., 2009).
properties
Product Name |
2-[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]-2-methoxyphenoxy]-N-(4-methoxyphenyl)acetamide |
---|---|
Molecular Formula |
C20H24N4O4S |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]-2-methoxyphenoxy]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C20H24N4O4S/c1-4-21-20(29)24-22-12-14-5-10-17(18(11-14)27-3)28-13-19(25)23-15-6-8-16(26-2)9-7-15/h5-12H,4,13H2,1-3H3,(H,23,25)(H2,21,24,29)/b22-12+ |
InChI Key |
DIUWKSJNFBJIGK-WSDLNYQXSA-N |
Isomeric SMILES |
CCNC(=S)N/N=C/C1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC)OC |
SMILES |
CCNC(=S)NN=CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC)OC |
Canonical SMILES |
CCNC(=S)NN=CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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